molecular formula C22H30O14 B1252129 4'-O-beta-D-Glucopyranosylgentiopicroside

4'-O-beta-D-Glucopyranosylgentiopicroside

Cat. No. B1252129
M. Wt: 518.5 g/mol
InChI Key: MEDNMSXQVOHQIF-WMYYSYIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-beta-D-Glucopyranosylgentiopicroside is a natural product found in Gentiana scabra with data available.

Scientific Research Applications

Structural Elucidation and Isolation

4'-O-beta-D-Glucopyranosylgentiopicroside is a compound that has been isolated from the rhizomes and roots of Gentiana scabra. It was identified through chemical and physicochemical studies, including MS and NMR, alongside similar compounds such as 6'-O-beta-D-glucopyranosylgentiopicroside (Kakuda, R., Iijima, T., Yaoita, Y., Machida, K., & Kikuchi, M., 2001).

Enzyme Assays and Disease Diagnosis

The study of beta-glucosidase assays, which are critical in the diagnosis of Gaucher's disease, has involved the use of synthetic glucosides like 4-methylumbelliferyl-beta-D-glucopyranoside. This research is significant for developing diagnostic methods and understanding the disease's enzymatic defect (Daniels, L. B., & Glew, R., 1982).

Implications in Incretin Hormones Research

4'-O-beta-D-Glucopyranosylgentiopicroside is relevant in the study of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are significant for diabetes treatment. Research in this field explores the potential therapeutic utility of GLP-1 receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors (Drucker, D., 2006).

Biochemical Research and Therapeutic Applications

Studies on beta-glucosidases have distinguished between enzymes that release glucose from glucopyranosides and those involved in Gaucher's disease. This distinction is crucial for understanding and treating metabolic disorders (Peters, S., Coyle, P., & Glew, R., 1976).

Glycosylation Research

Research into the glycosylation of proteins involves the use of modified glucopyranosides, contributing to understanding post-translational modifications in eukaryotes. Such studies are essential for identifying and tracking glycosylation modifications in cells (Li, J., Wang, J., Wen, L., Zhu, H., Li, S., Huang, K., Jiang, K., Li, X., Ma, C., Qu, J., Parameswaran, A., Song, J., Zhao, W., & Wang, P., 2016).

properties

Molecular Formula

C22H30O14

Molecular Weight

518.5 g/mol

IUPAC Name

(3S,4R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-ethenyl-4,6-dihydro-3H-pyrano[3,4-c]pyran-8-one

InChI

InChI=1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)7-32-20(8)36-22-17(29)15(27)18(12(6-24)34-22)35-21-16(28)14(26)13(25)11(5-23)33-21/h2-3,7-8,11-18,20-29H,1,4-6H2/t8-,11-,12-,13-,14+,15-,16-,17-,18-,20+,21+,22+/m1/s1

InChI Key

MEDNMSXQVOHQIF-WMYYSYIVSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2C1=CCOC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

C=CC1C(OC=C2C1=CCOC2=O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

4'-O-beta-D-glucopyranosylgentiopicroside

Origin of Product

United States

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